

A Technical Guide to the Solubility of Amino-PEG12-CH2COOH

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Compound of Interest		
Compound Name:	Amino-PEG12-CH2COOH	
Cat. No.:	B15143134	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Amino-PEG12-CH2COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This information is critical for researchers and professionals in drug development and bioconjugation, where precise control over reaction conditions is paramount. This document outlines the known solubility profile of this reagent, presents detailed experimental protocols for determining solubility, and provides visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For **Amino-PEG12-CH2COOH**, which is frequently used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), understanding its behavior in different solvents is essential for reaction optimization, purification, and formulation.[1] The hydrophilic nature of the PEG chain generally imparts good aqueous solubility, a desirable trait for biological applications.[2][3]

Solubility Profile of Amino-PEG12-CH2COOH

The solubility of **Amino-PEG12-CH2COOH** is influenced by its structure, which features a hydrophilic PEG spacer, a primary amine, and a terminal carboxylic acid. While extensive quantitative data for this specific molecule is not widely published, a combination of



manufacturer-provided information and data for structurally similar PEG linkers allows for a reliable qualitative and semi-quantitative assessment.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Amino-PEG12-CH2COOH** and related compounds. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.



Solvent/System	Amino-PEG12- CH2COOH	Amino-PEGn-acid (General)	Remarks
Dimethyl Sulfoxide (DMSO)	12.5 mg/mL (20.24 mM)	Soluble	Heating to 60°C and ultrasonication may be required to achieve this concentration. The hygroscopic nature of DMSO can impact solubility.
Water	Soluble	Soluble	The hydrophilic PEG chain confers aqueous solubility.
Aqueous Buffers (e.g., PBS)	Soluble	Very Soluble	Generally soluble in common biological buffers.
Dimethylformamide (DMF)	Soluble	Soluble	A common solvent for peptide synthesis and bioconjugation reactions.
Methanol (MeOH)	Soluble	Soluble	A polar protic solvent in which many PEG derivatives are soluble.
Ethanol	Less Soluble	Less Soluble	Generally, PEGs exhibit lower solubility in alcohols compared to water or highly polar aprotic solvents.



Dichloromethane (DCM)	Information Not Available	Soluble (for similar compounds)	A common organic solvent for synthesis. A related compound, Amino-PEG12-alcohol, is soluble in DCM.
Toluene	Less Soluble	Less Soluble	PEGs are generally less soluble in non-polar aromatic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of **Amino-PEG12-CH2COOH** under specific experimental conditions, two common methodologies are employed: the kinetic solubility assay and the thermodynamic solubility assay.

Kinetic Solubility Assay (Shake-Flask Method from DMSO Stock)

This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer.

Methodology:

- Preparation of Stock Solution: Prepare a high-concentration stock solution of Amino-PEG12-CH2COOH in 100% DMSO (e.g., 10-20 mM).
- Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
- Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2-4 hours) to allow the system to approach equilibrium.

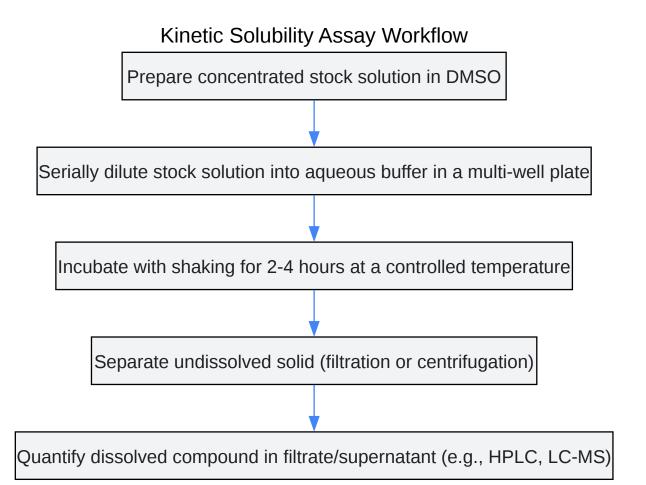




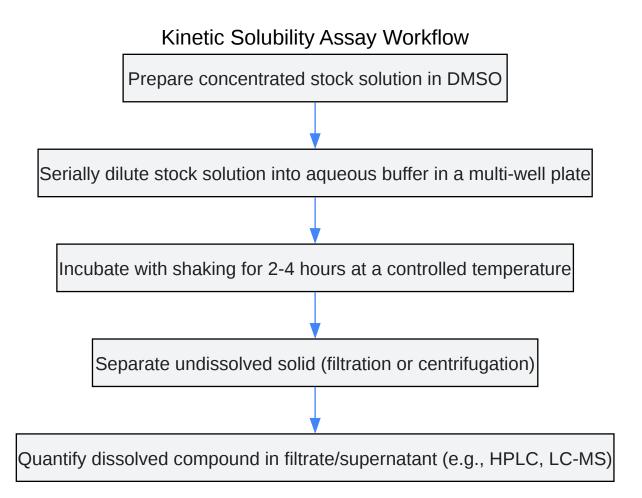


- Separation of Undissolved Compound: Use filtration or centrifugation to separate any precipitated solid from the solution.
- Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. Common analytical techniques include:
 - UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is required.
 - High-Performance Liquid Chromatography (HPLC): Provides accurate quantification and can separate the compound of interest from any impurities.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for quantification.
- ▶ DOT script for Kinetic Solubility Workflow

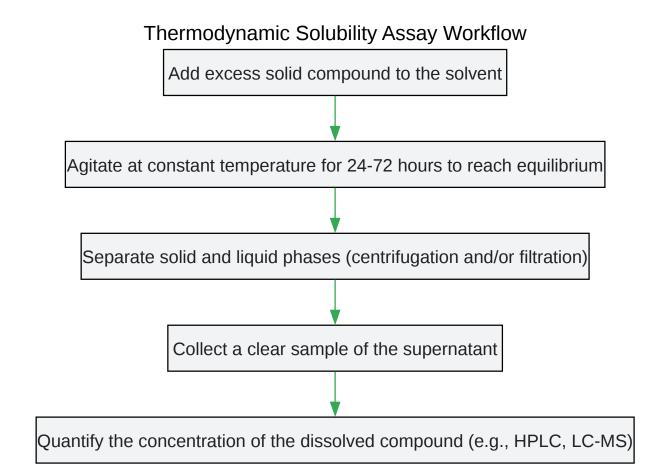




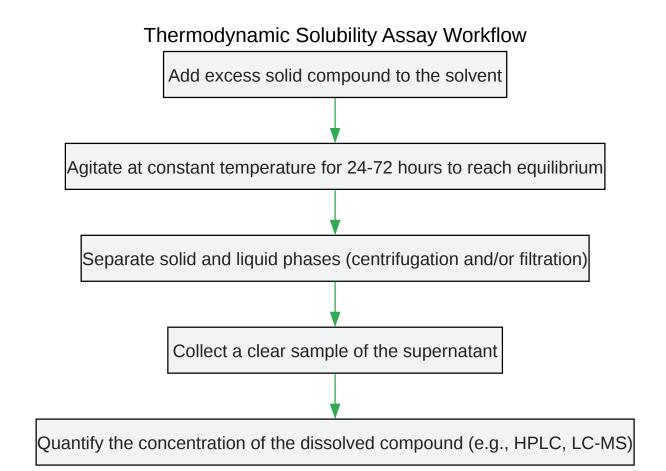






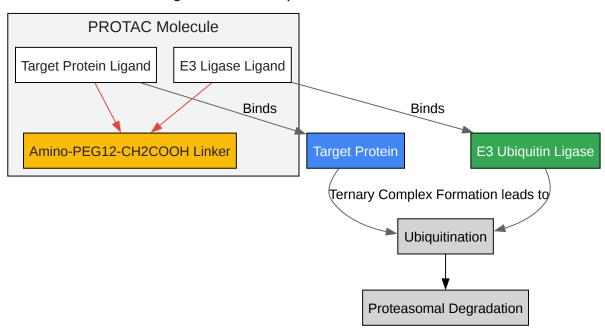






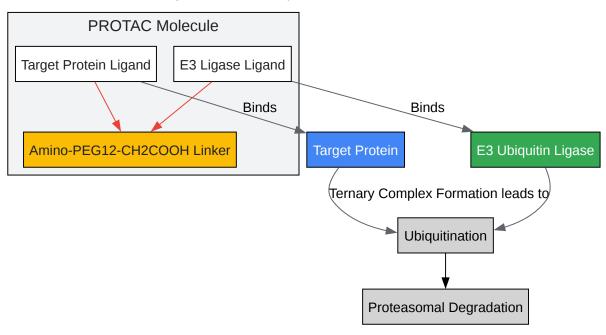


Logical Relationship in PROTAC Function





Logical Relationship in PROTAC Function



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